molecular formula C20H18N4O3S B3734982 2-(4-cinnamoyl-1-piperazinyl)-6-nitro-1,3-benzothiazole

2-(4-cinnamoyl-1-piperazinyl)-6-nitro-1,3-benzothiazole

Cat. No. B3734982
M. Wt: 394.4 g/mol
InChI Key: KNAZQAVPKNMCTC-RMKNXTFCSA-N
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Description

The compound “2-(4-cinnamoyl-1-piperazinyl)-6-nitro-1,3-benzothiazole” is a derivative of 2-(4-cinnamoyl-1-piperazinyl)-quinoline . It has been studied for its potential anticancer activity . The structures of synthesized compounds were confirmed by 1H and 13C NMR spectroscopy and MS spectrometry .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including cyclization, treatment with piperazine, and further functionalization to achieve the desired chemical structure . These synthetic routes often involve the use of dimethylacetamide, isoamylnitrite, and copper iodide for the cyclization process, followed by reactions with piperazine in the presence of triethylamine and various substituted arylisocyanates or arylisothiocyanates to obtain the final product .


Molecular Structure Analysis

The molecular structure of compounds similar to “2-(4-cinnamoyl-1-piperazinyl)-6-nitro-1,3-benzothiazole” has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry . These analyses confirm the presence of the piperazine ring, the cinnamyl moiety, and the carbothioyl and difluorobenzamide groups in the molecule.


Chemical Reactions Analysis

Chemical reactions involving compounds with a similar structure to “2-(4-cinnamoyl-1-piperazinyl)-6-nitro-1,3-benzothiazole” include nucleophilic displacements, hydrosilylation of N-aryl imines, and reactions under different conditions to yield products with varied biological activities. The chemical properties are influenced by the presence of the piperazine ring and the cinnamyl group, contributing to its potential biological activities.


Physical And Chemical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline form, can be determined through physicochemical characterization. These properties are crucial for understanding the compound’s behavior in biological systems and its potential use in pharmaceutical formulations.

Future Directions

The novel compounds constitute a good base for further studies and optimization of structure for new therapeutically effective anti-cancerous drugs . There is a continuous need for the development of new compounds with potential anticancer activity . Therefore, future research could focus on optimizing the structure of this compound to enhance its anticancer activity and reduce any potential side effects.

properties

IUPAC Name

(E)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19(9-6-15-4-2-1-3-5-15)22-10-12-23(13-11-22)20-21-17-8-7-16(24(26)27)14-18(17)28-20/h1-9,14H,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAZQAVPKNMCTC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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